Carbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester (CAS 1801693-97-9) is a polyhalogenated, Boc-protected aminopyridine building block utilized for the synthesis of advanced targeted therapeutics, particularly allosteric SHP2 inhibitors [1]. Featuring a pre-installed iodine atom at the C4 position and chlorine atoms at the C5 and C6 positions, this compound provides an orthogonal reactivity profile designed for precise, regioselective downstream modifications [2]. For industrial procurement, sourcing this exact polyhalogenated intermediate eliminates the need for hazardous, multi-step cryogenic lithiation workflows, offering a stable, readily processable precursor for complex active pharmaceutical ingredient (API) manufacturing.
Attempting to substitute this compound with its 4-unsubstituted precursor (tert-butyl (5,6-dichloropyridin-2-yl)carbamate) or the unprotected free amine (2-amino-5,6-dichloro-4-iodopyridine) introduces severe process bottlenecks. Utilizing the 4-unsubstituted analog forces manufacturers to perform highly sensitive directed ortho-lithiation (DoM) at cryogenic temperatures (-78 °C) using excess pyrophoric reagents, which drastically increases scale-up costs and safety risks [1]. Conversely, deploying the unprotected free amine leads to competitive N-coordination with transition metal catalysts, resulting in catalyst poisoning, poor cross-coupling yields, and the need for expensive late-stage amine protection [2].
In-house synthesis of the C4-iodo moiety from the 4-unsubstituted precursor requires harsh cryogenic conditions (-78 °C) and >2.2 equivalents of n-butyllithium to overcome competitive deprotonation of the Boc-NH group before iodine quenching [1]. Procuring the pre-iodinated compound (CAS 1801693-97-9) bypasses this completely, allowing direct entry into ambient or mild-temperature cross-coupling or metal-halogen exchange protocols (often utilizing NaH followed by 1 equivalent of n-BuLi) [2].
| Evidence Dimension | Reagent stoichiometry and temperature requirements |
| Target Compound Data | Pre-iodinated (CAS 1801693-97-9) requiring 0 eq n-BuLi for iodination, direct use in downstream steps at >-78 °C or mild conditions. |
| Comparator Or Baseline | 4-unsubstituted precursor requiring -78 °C and >2.2 eq n-BuLi for C4-iodination. |
| Quantified Difference | Elimination of cryogenic iodination step and >50% reduction in total pyrophoric organolithium usage across the synthetic route. |
| Conditions | Pilot-scale intermediate synthesis. |
Bypassing the cryogenic lithiation-iodination sequence removes the need for specialized cooling reactors and mitigates severe safety hazards during API scale-up.
The compound features a C4-iodine alongside C5/C6-chlorines, exploiting the significant bond dissociation energy (BDE) differential between C-I (~234 kJ/mol) and C-Cl (~327 kJ/mol) bonds [1]. This ~93 kJ/mol gap ensures that palladium-catalyzed oxidative addition or halogen-metal exchange occurs with >99% regioselectivity at the C4 position, leaving the C5 and C6 chlorines completely intact for subsequent late-stage functionalization [2].
| Evidence Dimension | Regioselectivity in cross-coupling/lithiation |
| Target Compound Data | C4-Iodine (BDE ~234 kJ/mol) |
| Comparator Or Baseline | C5/C6-Chlorines (BDE ~327 kJ/mol) |
| Quantified Difference | ~93 kJ/mol lower activation energy for the C-I bond, yielding >99% C4-selectivity. |
| Conditions | Palladium-catalyzed cross-coupling or low-temperature metal-halogen exchange. |
Guarantees high-purity intermediate streams by preventing the formation of difficult-to-separate regioisomers or over-coupled byproducts.
The presence of the tert-butyl carbamate (Boc) group masks the Lewis basicity of the primary 2-aminopyridine, which otherwise strongly coordinates to and poisons palladium and copper catalysts [1]. Compared to the free amine (2-amino-5,6-dichloro-4-iodopyridine), the Boc-protected compound maintains high solubility in standard organic solvents (THF, EtOAc) and allows for cross-coupling catalyst loadings as low as 2-5 mol%, compared to the >10 mol% typically required to overcome free-amine poisoning [2].
| Evidence Dimension | Required catalyst loading |
| Target Compound Data | Boc-protected amine (CAS 1801693-97-9) |
| Comparator Or Baseline | Unprotected free amine (2-amino-5,6-dichloro-4-iodopyridine) |
| Quantified Difference | >50% reduction in required precious metal catalyst loading (from >10 mol% to 2-5 mol%). |
| Conditions | Standard Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). |
Significantly reduces the cost of goods (COGs) by lowering precious metal catalyst requirements and simplifying post-reaction metal scavenging.
The compound is an established building block for constructing pyrimidine-fused cyclic compounds and pyrazine derivatives targeting SHP2, where the C4-iodine is utilized for critical core-linking steps [1].
Suitable for discovery chemistry workflows requiring iterative functionalization, where the C4-iodine is reacted first, followed by harsher activation of the C5/C6 chlorines to build complex polyaromatic libraries [2].
Serves as a structurally stable precursor for generating C4-boronic esters or C4-lithio species (via NaH/n-BuLi protocols) for nucleophilic addition to aldehydes or ketones in advanced API development [2].